molecular formula C11H11NO3 B1277011 3-[4-(Acetylamino)phenyl]acrylic acid CAS No. 7152-04-7

3-[4-(Acetylamino)phenyl]acrylic acid

Cat. No. B1277011
CAS RN: 7152-04-7
M. Wt: 205.21 g/mol
InChI Key: WGMFHSADKZJPGR-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[4-(Acetylamino)phenyl]acrylic acid is a derivative of acrylic acid, which is a common building block in polymer chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties. For instance, the first paper discusses copolymers of acrylic acid and butyl acrylate crosslinked with a bis(methacryloylamino) compound, which shares a similar functional group to the acetylamino in the compound of interest . The second paper describes the synthesis and characterization of a closely related compound, poly(3-acetyl-4-hydroxyphenyl acrylate), and its metal complexes . These studies can provide a foundational understanding of the behavior and properties of similar acrylic acid derivatives.

Synthesis Analysis

The synthesis of acrylic acid derivatives typically involves the reaction of acryloyl chloride with other compounds. In the case of poly(3-acetyl-4-hydroxyphenyl acrylate), acryloyl chloride is reacted with 2,5-dihydroxy acetophenone in the presence of triethylamine . This process is likely similar to the synthesis of 3-[4-(Acetylamino)phenyl]acrylic acid, where acryloyl chloride would react with an amine-containing compound. The reaction is carried out at low temperatures to control the reactivity of the acryloyl chloride. The resulting product is then polymerized using free radical polymerization, a common method for synthesizing acrylic acid polymers .

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives is characterized by the presence of an acrylic backbone with various substituents attached to it. In the case of the related poly(3-acetyl-4-hydroxyphenyl acrylate), spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR are used to characterize the monomer and the polymer . These techniques would also be applicable to the analysis of 3-[4-(Acetylamino)phenyl]acrylic acid, providing detailed information about the molecular structure, including the nature of the substituents and the configuration of the double bond in the acrylic moiety.

Chemical Reactions Analysis

The reactivity of acrylic acid derivatives is influenced by the substituents on the aromatic ring and the presence of the acrylic double bond. The study of poly(3-acetyl-4-hydroxyphenyl acrylate) shows that the polymer can form complexes with metal ions, where the ligands coordinate through oxygen atoms . Similarly, 3-[4-(Acetylamino)phenyl]acrylic acid could potentially participate in reactions involving its acryloyl group or the acetylamino substituent, leading to the formation of various products or complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives are determined by their molecular structure. The copolymers discussed in the first paper exhibit properties such as swelling, elasticity, and network density, which are influenced by the degree of crosslinking and the nature of the substituents . The thermal stability and glass transition temperature of poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes are higher than that of the polymer alone, indicating that the introduction of metal ions can enhance these properties . These findings suggest that 3-[4-(Acetylamino)phenyl]acrylic acid and its derivatives could also display unique physical and chemical properties that would be valuable in various applications.

Scientific Research Applications

Asymmetric Synthesis and Pharmaceuticals

  • Asymmetric Synthesis in Pharmaceuticals : An enantioselective hydrogenation process using 3-[4-(Acetylamino)phenyl]acrylic acid was developed, utilizing a ruthenium catalyst. This process is significant in the pharmaceutical industry for the preparation of unnatural amino acids and tamsulosin chiral intermediate (Arava et al., 2013).

Optoelectronics and Dye-Sensitized Solar Cells (DSSCs)

  • Optoelectronic Properties : The compound has been studied for its structural, optoelectronic, and thermodynamic properties, particularly in the context of dye-sensitized solar cells (DSSCs). Properties like dipole moment, polarizability, and hyperpolarizability indicate its potential as a nonlinear optical material (Fonkem et al., 2019).

Polymer Science and Functional Polymers

  • Functional Polymer Development : Research indicates the utility of derivatives of 3-[4-(Acetylamino)phenyl]acrylic acid in developing functional polymers. For instance, modification of polymer reactivity via methylation reactions was explored for creating polymers with specific functions (Lang et al., 2022).

Medical and Biological Applications

  • Antimicrobial Properties and Drug Synthesis : Different substituted phenyl acrylic acids, including derivatives of 3-[4-(Acetylamino)phenyl]acrylic acid, have been synthesized and characterized for their antimicrobial properties. These findings are crucial for the development of new antimicrobial drugs (Hussain et al., 2010).

Anticancer Research

  • Cinnamic Acid Derivatives in Anticancer Research : Cinnamic acid derivatives, which include 3-[4-(Acetylamino)phenyl]acrylic acid, have received attention in medicinal research for their potential as anticancer agents. The chemical structure of these compounds offers various reactive sites useful for synthetic antitumor agents (De et al., 2011).

properties

IUPAC Name

(E)-3-(4-acetamidophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMFHSADKZJPGR-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Acetylamino)phenyl]acrylic acid

CAS RN

7152-04-7
Record name 7152-04-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ACETAMIDOCINNAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Acetylamino)phenyl]acrylic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(Acetylamino)phenyl]acrylic acid
Reactant of Route 3
Reactant of Route 3
3-[4-(Acetylamino)phenyl]acrylic acid
Reactant of Route 4
Reactant of Route 4
3-[4-(Acetylamino)phenyl]acrylic acid
Reactant of Route 5
Reactant of Route 5
3-[4-(Acetylamino)phenyl]acrylic acid
Reactant of Route 6
Reactant of Route 6
3-[4-(Acetylamino)phenyl]acrylic acid

Citations

For This Compound
3
Citations
H Hu, G Zhao, K Wang, P Han, H Ye, F Wang… - Evidence-Based …, 2023 - hindawi.com
Research Article Study on the Mechanism of Qing-Fei-Shen-Shi Decoction on Asthma Based on Integrated 16S rRNA Sequencing and Unt Page 1 Research Article Study on the …
Number of citations: 1 www.hindawi.com
L Chen, M Zhu, Y Liu, Z Yang, H Li, H Mu, S Liu… - Science of The Total …, 2023 - Elsevier
Perfluorobutanesulfonate (PFBS), an alternative to perfluorooctanesulfonate (PFOS), has raised many health concerns. However, PFBS toxicity in the mammalian gut remains unclear. …
Number of citations: 4 www.sciencedirect.com
T Fu, S Qin, H He, K Zhang, W Zhang, X Tang, W Wu - Metabolites, 2022 - mdpi.com
The mechanism of action of Ardisia japonica in the treatment of immune liver injury was systematically analyzed from the perspective of the biological metabolic network by using non-…
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.